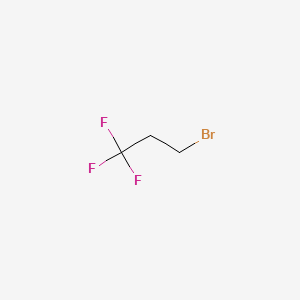
3-Bromo-1,1,1-trifluoropropane
Cat. No. B1271859
Key on ui cas rn:
460-32-2
M. Wt: 176.96 g/mol
InChI Key: SAUGMJLWYLQPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05962754
Procedure details


Reaction of 3-iodo-1,1,1-trifluoropropane (CF3CH2CH2I) with bromine has been reported to produce 3-bromo-1,1,1-trifluoropropane, 3,3-dibrom-1,1,1-trifluoropropane and 3-bromo-1,1,1-trifluoro-3-iodopropane in yields of 13%, 26%, and 14%, respectively (J. Chem. Soc., 1951, 2495). Treatment of 3-iodo-1,1,1-trifluoropropane with bromine under ultraviolet irradiation also is known to produce 3-bromo-1,1,1-trifluoropropane (J. Chem. Soc., 1953, 1199).



Identifiers


|
REACTION_CXSMILES
|
[I:1][CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5].[Br:8]Br>>[Br:8][CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5].[Br:8][CH:2]([I:1])[CH2:3][C:4]([F:7])([F:6])[F:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ICCC(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCC(F)(F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(CC(F)(F)F)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
